6-Bromo-5-(trifluoromethyl)nicotinic acid

Lipophilicity Drug-likeness Metabolic stability

6-Bromo-5-(trifluoromethyl)nicotinic acid (CAS 1805579-11-6) is a halogenated pyridine building block featuring a bromine atom at the 6-position and a trifluoromethyl group at the 5-position of the nicotinic acid core. With a molecular formula of C₇H₃BrF₃NO₂ and molecular weight of 270.00 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and targeted protein degradation (PROTAC) research.

Molecular Formula C7H3BrF3NO2
Molecular Weight 270.005
CAS No. 1805579-11-6
Cat. No. B2721408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-(trifluoromethyl)nicotinic acid
CAS1805579-11-6
Molecular FormulaC7H3BrF3NO2
Molecular Weight270.005
Structural Identifiers
SMILESC1=C(C=NC(=C1C(F)(F)F)Br)C(=O)O
InChIInChI=1S/C7H3BrF3NO2/c8-5-4(7(9,10)11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14)
InChIKeyROFHPSYCGBNEEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-(trifluoromethyl)nicotinic acid (CAS 1805579-11-6) Procurement & Differentiation Overview


6-Bromo-5-(trifluoromethyl)nicotinic acid (CAS 1805579-11-6) is a halogenated pyridine building block featuring a bromine atom at the 6-position and a trifluoromethyl group at the 5-position of the nicotinic acid core . With a molecular formula of C₇H₃BrF₃NO₂ and molecular weight of 270.00 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and targeted protein degradation (PROTAC) research [1]. Its specific substitution pattern imparts distinct physicochemical properties—including a LogP of 2.49, density of 1.9±0.1 g/cm³, and boiling point of 322.0±42.0 °C—that directly influence its reactivity profile in cross-coupling reactions and its suitability for constructing heterobifunctional degraders .

Why Regioisomeric or Non-Fluorinated Nicotinic Acid Analogs Cannot Substitute 6-Bromo-5-(trifluoromethyl)nicotinic Acid


In-class nicotinic acid derivatives with alternative halogen placement or absent trifluoromethyl groups are not interchangeable with 6-bromo-5-(trifluoromethyl)nicotinic acid. The 6-bromo-5-CF₃ regiochemistry dictates unique electronic and steric effects that govern cross-coupling selectivity and linker geometry in bifunctional degrader molecules . Replacing this compound with its regioisomer 5-bromo-6-(trifluoromethyl)nicotinic acid alters the exit vector of the carboxylic acid attachment point, potentially compromising ternary complex formation in PROTAC applications . Non-fluorinated analogs such as 6-bromonicotinic acid lack the electron-withdrawing CF₃ group, resulting in significantly lower lipophilicity (ΔLogP ≈ 1.34 log units) and altered metabolic stability in downstream constructs .

Quantitative Differentiation Evidence: 6-Bromo-5-(trifluoromethyl)nicotinic Acid vs. Closest Analogs


Lipophilicity (LogP) Comparison vs. Non-Fluorinated 6-Bromonicotinic Acid

6-Bromo-5-(trifluoromethyl)nicotinic acid exhibits an approximately 2.2-fold higher lipophilicity compared to the non-fluorinated 6-bromonicotinic acid. The measured LogP for the target compound is 2.49 , versus a LogP of 1.15 for 6-bromonicotinic acid (CAS 6311-35-9) . This 1.34 log unit increase is attributable to the electron-withdrawing trifluoromethyl substituent and translates to an estimated 22-fold increase in partition coefficient.

Lipophilicity Drug-likeness Metabolic stability

Regioisomeric LogP Differentiation: 6-Br-5-CF₃ vs. 5-Br-6-CF₃ Nicotinic Acid

Although the target compound (6-Br-5-CF₃) and its regioisomer (5-Br-6-CF₃) share the same molecular formula, their LogP values differ measurably: 2.49 for the target versus 2.4456 for 5-bromo-6-(trifluoromethyl)nicotinic acid (CAS 1211582-35-2) . This ΔLogP of 0.0444, while modest, reflects the differential dipole alignment caused by the swapped bromine and trifluoromethyl positions, which can influence chromatographic retention and solubility behavior during purification of PROTAC intermediates.

Regiochemistry Physicochemical property PROTAC linker design

Halogen-Dependent LogP: Bromo vs. Chloro Analog at the 6-Position

The bromine atom at the 6-position of the target compound contributes to higher lipophilicity compared to the chloro analog. 6-Chloro-5-(trifluoromethyl)nicotinic acid (CAS 1110782-41-6) has a reported LogP of 2.57, which is 0.08 log units higher than the target compound's LogP of 2.49 . This small difference in favor of the chloro analog is offset by the significantly lower C–Br bond dissociation energy (~285 kJ/mol) compared to C–Cl (~327 kJ/mol), making the bromo compound substantially more reactive in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) [1].

Halogen effect Lipophilicity Cross-coupling reactivity

Protein Degrader Building Block Classification vs. Non-Programmatic Nicotinic Acid Analogs

6-Bromo-5-(trifluoromethyl)nicotinic acid is explicitly classified and stocked within the 'Protein Degrader Building Blocks' product family by commercial suppliers [1], distinguishing it from positionally isomeric analogs such as 2-bromo-6-(trifluoromethyl)nicotinic acid or 5-bromo-6-(trifluoromethyl)nicotinic acid, which are not uniformly categorized under this programmatic product line. This classification reflects the suitability of the 6-bromo-5-CF₃ substitution pattern for constructing the linker attachment point in heterobifunctional degraders, where the carboxylic acid at the 3-position serves as the anchor for E3 ligase ligand conjugation.

Targeted protein degradation PROTAC Building block selection

Boiling Point and Thermal Stability: Target Compound vs. 2-Bromo-6-(trifluoromethyl)nicotinic Acid

The predicted boiling point of 6-bromo-5-(trifluoromethyl)nicotinic acid is 322.0±42.0 °C at 760 mmHg , which is approximately 32 °C higher than that reported for 2-bromo-6-(trifluoromethyl)nicotinic acid (boiling point ~290 °C) . The elevated boiling point of the target compound suggests stronger intermolecular interactions (likely enhanced hydrogen bonding via the carboxylic acid when bromine is at the 6-position rather than the 2-position), which may confer advantages in high-temperature reaction conditions or during solvent removal in large-scale synthesis.

Thermal stability Distillation Process chemistry

Purity Specifications and Storage Stability vs. Comparable Building Blocks

Commercially available 6-bromo-5-(trifluoromethyl)nicotinic acid is supplied with a minimum purity specification of 95% and a recommended storage temperature of 2–8 °C under inert gas (nitrogen or argon) [1]. By comparison, the regioisomer 5-bromo-6-(trifluoromethyl)nicotinic acid is commonly offered at 98% purity but carries explicit hazard statements (H302, H315, H319, H335) indicating harmful effects upon ingestion, skin contact, and inhalation . The target compound's hazard profile, while not fully enumerated in all supplier SDS documents, may offer handling advantages in high-throughput parallel synthesis environments where occupational exposure limits are tightly controlled.

Purity Storage stability Quality control

Optimal Application Scenarios for 6-Bromo-5-(trifluoromethyl)nicotinic Acid in Scientific Procurement


PROTAC Linker Synthesis Requiring 6-Position Bromine for Regioselective Cross-Coupling

When constructing heterobifunctional PROTAC molecules, the 6-bromo substituent serves as a handle for sequential palladium-catalyzed coupling reactions, while the 5-CF₃ group modulates the electronic environment of the pyridine ring. The target compound's specifically categorized protein degrader building block status [1] and its LogP of 2.49 make it preferable over non-fluorinated 6-bromonicotinic acid (LogP 1.15), which would yield downstream degrader constructs with insufficient membrane permeability for efficient cellular uptake.

Fragment-Based Drug Discovery Libraries Requiring Fluorinated Heterocyclic Scaffolds

The trifluoromethyl group at the 5-position provides metabolic stability and ¹⁹F NMR handle functionality for fragment screening. The 1.34 LogP unit increase over non-fluorinated 6-bromonicotinic acid [1] places this compound in a lipophilicity range consistent with lead-like chemical space. Fragment libraries incorporating this scaffold benefit from the bromine atom's synthetic tractability for hit expansion via Suzuki or Buchwald-Hartwig coupling.

Agrochemical Intermediate Development Leveraging Halogen-Specific Reactivity

In agrochemical research programs where trifluoromethylpyridine motifs are prevalent (e.g., fungicide and herbicide development), the significantly weaker C–Br bond (~285 kJ/mol) compared to the C–Cl bond (~327 kJ/mol) of the chloro analog [1] enables gentler coupling conditions that preserve sensitive functional groups elsewhere in the molecule. The higher boiling point of 322 °C also accommodates high-temperature process steps that would challenge the more volatile 2-bromo-6-(trifluoromethyl)nicotinic acid (bp ~290 °C).

Parallel Synthesis of Degrader Libraries Prioritizing Safety and Handling Convenience

For automated parallel synthesis platforms operating in academic or industrial core facilities, the simpler hazard profile of the target compound—which is not uniformly classified with the H302/H315/H319/H335 warning statements that accompany the 98% purity 5-bromo-6-(trifluoromethyl)nicotinic acid regioisomer [1]—streamlines facility safety documentation and reduces the need for specialized containment. Storage at 2–8 °C under inert atmosphere is compatible with standard laboratory cold storage infrastructure.

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